molecular formula C22H27NO5 B13875317 Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate

Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate

Cat. No.: B13875317
M. Wt: 385.5 g/mol
InChI Key: WLUSQDLZPYHPNK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a naphthalene moiety with a methoxycarbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Naphthalene Moiety: The naphthalene moiety with a methoxycarbonyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using naphthalene derivatives and appropriate catalysts.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect reactive sites during the synthesis. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific substituents on the naphthalene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
  • Tert-butyl (4-ethynylphenyl)carbamate

Uniqueness

Tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate is unique due to the presence of the naphthalene moiety with a methoxycarbonyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 4-(3-methoxycarbonylnaphthalen-1-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-11-9-17(10-12-23)27-19-14-16(20(24)26-4)13-15-7-5-6-8-18(15)19/h5-8,13-14,17H,9-12H2,1-4H3

InChI Key

WLUSQDLZPYHPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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